molecular formula C14H12N6O B2618491 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline CAS No. 2309308-61-8

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2618491
CAS No.: 2309308-61-8
M. Wt: 280.291
InChI Key: OHFBIEJCIPAITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(2H-1,2,3-Triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a synthetic compound designed for research and development, featuring a molecular framework that integrates a quinoxaline core with a 1,2,3-triazole-substituted azetidine. This specific architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery. The quinoxaline moiety is a privileged structure in pharmaceutical research, known for its diverse biological activities. Compounds based on the quinoxaline scaffold have been investigated as modulators of various biological targets. For instance, structural analogues have been explored as receptor modulators for targets like the CRTH2 receptor, which is implicated in inflammatory diseases such as asthma and allergic rhinitis . The 1,2,3-triazole group, on the other hand, is not just a passive linker but a key pharmacophore in its own right. It contributes to a molecule's binding affinity through dipole interactions and hydrogen bonding, and its presence is a common feature in many agrochemicals and pharmaceuticals . The combination of these two heterocyclic systems into a single molecule, connected via an azetidine carbonyl linker, creates a novel chemical entity with potential for multi-targeted activity or for optimizing binding potency and selectivity. Researchers can leverage this compound as a key chemical building block or a pharmacological probe in various discovery programs. Its structure aligns with modern drug design strategies, including molecular hybridization. While the specific biological profile of this exact molecule requires further investigation, its core components suggest potential utility in developing new agents for infectious diseases, oncology, and immunology. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFBIEJCIPAITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step process. One common approach is the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce azetidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with quinoxaline derivatives, including:

  • Antiviral Activity : Quinoxaline derivatives have shown promise against various viral infections. For instance, compounds related to quinoxaline have been evaluated for their ability to inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) . The specific compound 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline exhibited significant antiviral effects, suggesting that similar derivatives may offer therapeutic potential.
  • Anticonvulsant Properties : Some studies have indicated that quinoxaline derivatives possess anticonvulsant activity. For example, derivatives synthesized from triazolo[4,3-a]quinoxaline showed promising results in models of induced convulsions . This indicates that 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline may also exhibit similar effects.
  • Antitumor Activity : Quinoxaline derivatives have been explored for their anticancer properties. Research has demonstrated that certain synthesized compounds can inhibit tumor cell growth and induce apoptosis in various cancer cell lines . The structural modifications in compounds like this compound could enhance these activities.

Case Studies

Several studies provide insights into the applications of quinoxaline derivatives:

  • Antiviral Efficacy Study : A study investigated the antiviral activity of various quinoxaline derivatives against HSV and CMV. The results indicated that certain modifications significantly enhanced antiviral potency .
  • Anticonvulsant Evaluation : In another study focused on anticonvulsant properties, several quinoxaline derivatives were tested using the metrazol-induced convulsion model. Two compounds exhibited notable anticonvulsant activity compared to standard treatments .
  • Antitumor Activity Assessment : Research on novel tetrazolo[1,5-a]quinoxalines demonstrated their effectiveness against cancer cell lines, indicating potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, modulating their activity. The quinoxaline core may interact with DNA and proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Benzoquinazolinone 12: This compound (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one) shares a fused bicyclic core but replaces quinoxaline with benzoquinazolinone. The benzoquinazolinone scaffold is associated with enhanced functional potency in allosteric modulation of muscarinic receptors compared to simpler quinoxalines . However, the bulkier structure may reduce solubility.
  • 6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline: This analog retains the quinoxaline core but substitutes the azetidine-triazole group with a pyridinyl-pyrazole moiety. The pyrazole ring contributes π-π stacking interactions, while the methylpyridine enhances lipophilicity. This substitution pattern is common in kinase inhibitors but may reduce selectivity due to increased hydrophobic bulk .

Substituent Effects on Bioactivity

  • Azetidine-Triazole vs. In contrast, pyridinyl-pyrazole substituents (e.g., in ) prioritize hydrophobic interactions, which may enhance membrane permeability but increase off-target risks .
  • Carbonyl Linker: The carbonyl group in 6-[3-(2H-triazol-2-yl)azetidine-1-carbonyl]quinoxaline introduces a planar, electron-withdrawing motif that may stabilize interactions with enzymatic active sites. This contrasts with direct alkyl or aryl substitutions seen in analogs like 2,3-diphenylquinoxaline derivatives, where electron-donating groups (e.g., –NH₂) are introduced to modulate reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline Quinoxaline Azetidine-triazole-carbonyl ~402.4* Potential kinase inhibition
Benzoquinazolinone 12 Benzoquinazolinone Hydroxycyclohexyl-pyridinylmethyl-pyrazole ~530.6* Muscarinic receptor modulation
6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline Quinoxaline Pyridinyl-pyrazole ~317.3* Kinase inhibition (inferred)
2,3-Diphenylquinoxalin-6-amine Quinoxaline Diphenyl, –NH₂ ~297.3* Antimicrobial activity

Research Findings and Trends

  • Potency vs. Selectivity: Azetidine-triazole derivatives (target compound) may offer a balance between potency and selectivity due to their moderate size and polarity, whereas bulkier analogs like benzoquinazolinone 12 prioritize potency at the expense of pharmacokinetic properties .
  • Synthetic Challenges: The azetidine ring’s strain necessitates careful optimization during synthesis, unlike the more straightforward preparation of diphenylquinoxalines .

Biological Activity

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a novel compound that integrates the structural features of quinoxaline and triazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential through various studies and findings.

Structural Characteristics

The compound features a quinoxaline backbone linked to a triazole ring via an azetidine moiety. This unique structure suggests potential for various biological interactions, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing both triazole and quinoxaline structures exhibit significant antimicrobial properties. For instance, a related study on triazole-based quinoxaline derivatives demonstrated effective in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 30.35 to 252.00 µM . The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function.

Antitumor Activity

Quinoxaline derivatives have been explored for their antitumor properties. A study showed that certain quinoxaline derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . The presence of the triazole moiety may enhance these effects by improving solubility and bioavailability.

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. For example, studies on related triazole derivatives indicated significant inhibition of pro-inflammatory cytokines and mediators in cellular models . This suggests that the compound could be beneficial in treating inflammatory diseases.

Study 1: Anti-tubercular Activity

In a detailed evaluation of triazole-containing quinoxalines, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, specific compounds exhibited notable anti-tubercular activity with MIC values indicating moderate effectiveness . The study also included docking simulations to elucidate binding interactions with target enzymes.

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. Results demonstrated that certain substitutions on the quinoxaline ring enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could inform future drug design .

Data Table: Summary of Biological Activities

Activity Compound MIC (µM) Effectiveness
Anti-tubercularThis compound30.35 - 252.00Moderate to significant
CytotoxicityVarious quinoxaline derivativesVariesSignificant against cancer cells
Anti-inflammatoryRelated triazole derivativesNot specifiedSignificant reduction in cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.